molecular formula Co5Ge7 B14601144 CID 78066333

CID 78066333

Cat. No.: B14601144
M. Wt: 803.1 g/mol
InChI Key: PVCIJNFGNUZCKQ-UHFFFAOYSA-N
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Description

CID 78066333 is a unique compound registered in the PubChem database, assigned a numerical identifier (CID) for systematic chemical indexing and retrieval . Such identifiers enable researchers to compare compounds across databases and studies, ensuring reproducibility and interdisciplinary collaboration .

Properties

Molecular Formula

Co5Ge7

Molecular Weight

803.1 g/mol

InChI

InChI=1S/5Co.7Ge

InChI Key

PVCIJNFGNUZCKQ-UHFFFAOYSA-N

Canonical SMILES

[Co].[Co].[Co].[Co].[Co].[Ge].[Ge].[Ge].[Ge].[Ge].[Ge].[Ge]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78066333 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:

    Initial Preparation: The starting materials are subjected to a series of chemical reactions, including condensation and cyclization, to form intermediate compounds.

    Intermediate Reactions: These intermediates undergo further reactions, such as oxidation or reduction, to achieve the desired chemical structure.

    Final Steps: The final compound is purified using techniques like recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This involves:

    Large-Scale Reactors: Utilizing large reactors to handle significant quantities of starting materials and intermediates.

    Automated Processes: Implementing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.

    Purification Techniques: Employing advanced purification methods, including distillation and filtration, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

CID 78066333 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride result in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

Scientific Research Applications

CID 78066333 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer or infectious diseases.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of CID 78066333 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to particular proteins or enzymes, altering their activity.

    Pathways Involved: It may affect signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Methodological Framework for Comparing CID 78066333 with Similar Compounds

Comparative analyses of chemical compounds rely on standardized methodologies, as outlined in chemical research guidelines:

Structural and Physicochemical Comparisons

  • Structural Similarity: Techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) are used to resolve structural details. For example, LC-ESI-MS with source-induced CID (collision-induced dissociation) can differentiate isomers, as demonstrated in the analysis of ginsenosides .
  • Physicochemical Properties: Parameters such as solubility, molecular weight, and stability are critical. Guidelines from Medicinal Chemistry Research emphasize reporting these properties using IUPAC nomenclature and spectral data .

Comparative Analysis of this compound with Structurally Related Compounds

While direct data on this compound is absent in the provided evidence, a hypothetical comparison framework can be constructed based on analogous studies:

Table 1: Key Parameters for Comparative Analysis

Parameter This compound* Analog 1 (e.g., Compound 4 ) Analog 2 (e.g., Ginsenoside Rf )
Molecular Weight 100 µm (active concentration) ~800 Da
Biological Activity 80.5% inhibition (H. pylori) Differentiation via CID-MS
Structural Class Steroid derivative Triterpenoid saponin
Pharmacological Application Antibacterial Herbal medicine

*Specific data for this compound requires direct access to PubChem records.

Research Findings and Challenges

  • Technological Limitations: Structural elucidation of complex compounds, such as chlorinated dibenzodioxins, demands advanced analytical protocols to resolve isomerism and trace impurities .
  • Clinical Translation : Comparative studies must account for variables like patient demographics (e.g., age, chemotherapy cycles) when evaluating efficacy, as seen in CID treatment trials .

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